Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate is a chemical compound with the molecular formula C13H15NO5 and a molecular weight of 265.26 g/mol . It is primarily used in research and development settings, particularly in the field of pharmaceutical testing . The compound features an isopropyl ester group, an acetyl group, and a nitro group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate typically involves the esterification of 2-(4-acetyl-2-nitrophenyl)acetic acid with isopropanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher purity and consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide, reflux conditions.
Substitution: Amine or alcohol, mild heating.
Major Products Formed
Reduction: 2-(4-acetyl-2-aminophenyl)acetate.
Hydrolysis: 2-(4-acetyl-2-nitrophenyl)acetic acid.
Substitution: Corresponding amide or ester derivatives.
Wissenschaftliche Forschungsanwendungen
Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a reference standard in pharmaceutical testing and drug development.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further interact with enzymes and receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopropyl 2-(4-acetylphenyl)acetate: Lacks the nitro group, making it less reactive in reduction reactions.
Isopropyl 2-(4-nitrophenyl)acetate: Lacks the acetyl group, affecting its reactivity in substitution reactions.
Isopropyl 2-(4-acetyl-2-nitrophenyl)propanoate: Has a different ester group, leading to variations in hydrolysis and other reactions.
Uniqueness
Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate is unique due to the presence of both acetyl and nitro groups on the phenyl ring, which allows it to undergo a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
Molekularformel |
C13H15NO5 |
---|---|
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
propan-2-yl 2-(4-acetyl-2-nitrophenyl)acetate |
InChI |
InChI=1S/C13H15NO5/c1-8(2)19-13(16)7-11-5-4-10(9(3)15)6-12(11)14(17)18/h4-6,8H,7H2,1-3H3 |
InChI-Schlüssel |
BIOORSLEUGLROL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.